

# Sebetralstat: A Technical Guide to its Mechanism of Action in Plasma Kallikrein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sebetralstat |           |
| Cat. No.:            | B15073893    | Get Quote |

Executive Summary: **Sebetralstat** is a novel, orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa). Developed for the on-demand treatment of acute attacks of Hereditary Angioedema (HAE), its mechanism centers on the direct, competitive, and reversible inhibition of plasma kallikrein.[1][2][3] By binding to the enzyme's active site, **sebetralstat** prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, the primary mediator of swelling and pain in HAE.[4][5] This intervention effectively halts the cascade that leads to increased vascular permeability and angioedema. Furthermore, **sebetralstat** disrupts a positive feedback loop within the kallikrein-kinin system, preventing further amplification of the pathological process. Its rapid absorption and fast onset of near-complete plasma kallikrein inhibition translate directly to clinically significant reductions in the time to symptom relief for patients experiencing HAE attacks.

# The Kallikrein-Kinin System and Pathophysiology of Hereditary Angioedema

Hereditary Angioedema (HAE) is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). C1-INH is a crucial regulator of several physiological pathways, including the kallikrein-kinin system (KKS). In HAE, insufficient C1-INH function leads to uncontrolled activation of plasma kallikrein.







Activated plasma kallikrein is a serine protease that enzymatically cleaves high-molecular-weight kininogen (HK), releasing the potent inflammatory nonapeptide, bradykinin. Bradykinin binds to its B2 receptors on endothelial cells, triggering signaling that results in vasodilation and increased vascular permeability, leading to the characteristic subcutaneous and submucosal swelling attacks of angioedema.

The system is further amplified by a positive feedback mechanism: plasma kallikrein can also cleave Factor XII (FXII) to its active form, FXIIa. FXIIa, in turn, converts more plasma prekallikrein into active plasma kallikrein, thus accelerating the production of bradykinin and exacerbating the angioedema attack.





Figure 1: Pathological Activation of the Kallikrein-Kinin System in HAE

Figure 1: Pathological Activation of the Kallikrein-Kinin System in HAE



# Sebetralstat: A Novel Oral Plasma Kallikrein Inhibitor

**Sebetralstat** (formerly KVD900) is an orally bioavailable, potent, and selective small-molecule plasma kallikrein inhibitor discovered and developed by KalVista Pharmaceuticals. It is the first approved oral, on-demand therapy for acute HAE attacks in adults and adolescents (12 years and older). Its development was aimed at addressing the need for a non-invasive, rapidly acting treatment that patients can administer at the first sign of an attack, aligning with global treatment guidelines that recommend early intervention.

# Core Mechanism of Action Direct Inhibition of Plasma Kallikrein

**Sebetralstat** functions as a competitive and reversible inhibitor of plasma kallikrein. It binds directly to the active site of the enzyme. This binding event is reported to induce a conformational change in the active site, a characteristic that contributes to its high potency and selectivity for plasma kallikrein over other related serine proteases.

#### **Downstream Effects and Feedback Loop Disruption**

By occupying the active site of plasma kallikrein, **sebetralstat** physically prevents the enzyme from cleaving its primary substrate, high-molecular-weight kininogen. This action is the central therapeutic mechanism, as it directly blocks the generation of bradykinin at its source.

Crucially, **sebetralstat** also inhibits the positive feedback amplification of the KKS. By neutralizing plasma kallikrein, it prevents the subsequent activation of Factor XII, thereby halting the cycle that leads to the generation of more plasma kallikrein. This dual action—blocking both bradykinin production and the system's amplification—allows for rapid and effective control of the underlying driver of HAE attacks.





Figure 2: Sebetralstat's Intervention in the KKS Pathway

Figure 2: Sebetralstat's Intervention in the KKS Pathway

### **Quantitative Pharmacology**

The efficacy of **sebetralstat** is underpinned by its potent biochemical activity and favorable pharmacokinetic and pharmacodynamic profiles.

### In Vitro Potency and Selectivity



**Sebetralstat** demonstrates high potency against human plasma kallikrein with strong selectivity over other proteases, minimizing the potential for off-target effects.

| Parameter                  | Value                                   | Reference(s) |
|----------------------------|-----------------------------------------|--------------|
| Inhibitory Constant (Ki)   | 3 nM                                    |              |
| IC50 vs. Plasma Kallikrein | 6 nM - 27 nM                            | -            |
| IC50 in Plasma             | 54 nM                                   | -            |
| Selectivity                | >1500-fold vs. related serine proteases | <u>-</u>     |

#### Pharmacokinetics and Pharmacodynamics (PK/PD)

Clinical studies have shown that **sebetralstat** is rapidly absorbed and achieves therapeutic concentrations quickly, leading to a swift and sustained inhibition of plasma kallikrein activity.

| Parameter                          | Value / Finding                                | Reference(s) |
|------------------------------------|------------------------------------------------|--------------|
| Time to Max Concentration (Tmax)   | ~1 hour                                        | _            |
| Plasma Protein Binding             | 77%                                            | _            |
| Metabolism                         | Primarily via CYP3A4                           | _            |
| Food Effect                        | No clinically relevant effect                  | _            |
| Time to >90% PKa Inhibition        | As early as 15-30 minutes post-dose            |              |
| Duration of >90% PKa<br>Inhibition | ~4 hours (300 mg dose), ~6 hours (600 mg dose) | _            |

### **Key Experimental Methodologies**

The mechanism and efficacy of **sebetralstat** have been validated through a series of robust in vitro assays and well-controlled clinical trials.



# Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)

This in vitro assay is designed to mimic the high-level KKS activation that occurs during an HAE attack and to quantify the inhibitory effect of **sebetralstat**.

- Protocol Outline:
  - Human plasma samples are obtained.
  - Samples are incubated with varying concentrations of sebetralstat or a vehicle control.
  - KKS activation is stimulated by adding dextran sulfate (DXS), which initiates the Factor XII
    activation cascade, leading to the generation of plasma kallikrein.
  - A fluorogenic substrate specific for plasma kallikrein is added to the plasma.
  - The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time. This rate (Vmax) is directly proportional to plasma kallikrein activity.
  - The concentration of sebetralstat that produces 50% inhibition of enzyme activity (IC50) is calculated.





Figure 3: Workflow for In Vitro PKa Inhibition Assay

Figure 3: Workflow for In Vitro PKa Inhibition Assay

### High-Molecular-Weight Kininogen (HK) Cleavage Assay

This assay directly measures the functional consequence of plasma kallikrein inhibition—the protection of HK from cleavage.

· Protocol Outline:



- The experimental setup is similar to the PKa inhibition assay, with plasma samples incubated with sebetralstat and stimulated with DXS.
- At specific time points, the reaction is stopped.
- The amounts of intact HK and/or cleaved HK (cHK) are quantified using an immunoassay, such as a Western Blot or ELISA.
- The results demonstrate the degree to which sebetralstat protects HK from being cleaved, confirming its mechanism of action in a biologically relevant context. Nearcomplete protection of HK is observed when >90% of PKa activity is inhibited.

#### **Phase 3 Clinical Trial Protocol (KONFIDENT Trial)**

The KONFIDENT trial was a pivotal study that established the clinical efficacy and safety of **sebetralstat**.

- Study Design: A Phase 3, international, randomized, double-blind, placebo-controlled, threeway crossover trial.
- Patient Population: Adults and adolescents (≥12 years) with a confirmed diagnosis of HAE
   Type I or II.
- Intervention: Each participant treated three separate HAE attacks, one with sebetralstat 300 mg, one with sebetralstat 600 mg, and one with a placebo. The order of treatment was randomized for each participant.
- Primary Endpoint: The primary measure of efficacy was the time to the beginning of symptom relief, as reported by the patient using the Patient Global Impression of Change (PGI-C) scale.





Figure 4: KONFIDENT Phase 3 Crossover Trial Design

### **Clinical Efficacy and Safety Summary**

The robust pharmacodynamic effect of **sebetralstat** translates directly into its clinical efficacy. The rapid and near-complete inhibition of plasma kallikrein activity leads to a statistically and clinically significant reduction in the time it takes for patients to experience symptom relief during an HAE attack.

| Outcome                          | Sebetralstat<br>300 mg | Sebetralstat<br>600 mg | Placebo    | Reference(s) |
|----------------------------------|------------------------|------------------------|------------|--------------|
| Median Time to<br>Symptom Relief | 1.61 hours             | 1.79 hours             | 6.72 hours |              |
| Median Time<br>(Phase 2)         | 1.6 hours              | -                      | 9.0 hours  | _            |

The KONFIDENT Phase 3 trial demonstrated that both the 300 mg and 600 mg doses of **sebetralstat** were significantly superior to placebo in providing rapid symptom relief. The safety



profile of **sebetralstat** was found to be comparable to that of the placebo, and the treatment was well-tolerated.

#### Conclusion

**Sebetralstat**'s mechanism of action is a targeted and potent inhibition of plasma kallikrein, the key enzyme responsible for the overproduction of bradykinin in Hereditary Angioedema. Through competitive and reversible binding, it halts the pathological cascade at its source and prevents its amplification via a positive feedback loop. This well-defined biochemical activity, combined with a pharmacokinetic profile that allows for rapid oral absorption and onset of action, provides the foundation for its clinical success. As the first oral, on-demand therapy for HAE, **sebetralstat** represents a significant advancement in patient care, directly linking a precise molecular mechanism to a meaningful clinical benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. kalvista.com [kalvista.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [Sebetralstat: A Technical Guide to its Mechanism of Action in Plasma Kallikrein Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073893#sebetralstat-mechanism-of-action-in-plasma-kallikrein-inhibition]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com